5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol
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Overview
Description
5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a heterocyclic organic compound. It is known for its application as an intermediate in the synthesis of various pharmaceutical agents, particularly in the treatment of gastrointestinal disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the asymmetric reduction of 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one. This reaction is carried out in the presence of ketoreductase, coenzyme, and a coenzyme recycling system . The ketoreductase used can be from the short-chain dehydrogenases/reductases family (SDR), medium-chain dehydrogenases/reductase (MDR), or aldo-keto reductase (AKR) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of biocatalysts to ensure high yield and enantioselectivity. The reaction conditions are optimized to maintain the activity of the enzymes and the stability of the coenzymes .
Chemical Reactions Analysis
Types of Reactions
5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one.
Reduction: The reduction of the ketone group to an alcohol is a key step in its synthesis.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include the oxidized ketone form and various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: The compound is used in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its role as an intermediate in the synthesis of pharmaceutical agents. These agents, such as tegoprazan, act as potassium-competitive acid blockers (P-CABs) that inhibit gastric acid secretion by competitively binding to potassium ions with H+/K±ATPase .
Comparison with Similar Compounds
Similar Compounds
5,7-difluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one: The oxidized form of the compound.
Uniqueness
This compound is unique due to its specific structure that allows it to be used as an intermediate in the synthesis of potent pharmaceutical agents. Its fluorine atoms contribute to its stability and reactivity, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
1497756-49-6 |
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Molecular Formula |
C11H12F2O2 |
Molecular Weight |
214.2 |
Purity |
95 |
Origin of Product |
United States |
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